2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines. This compound features a bromophenyl group at the 2-position and a chlorine atom at the 4-position of the imidazo[4,5-c]pyridine core. Its chemical structure is denoted by the CAS number 1044765-07-2, and it is recognized for its potential applications in medicinal chemistry and other scientific fields.
The compound can be sourced from various chemical suppliers, including Benchchem, which provides detailed product information and availability for research purposes.
2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is classified as a heterocyclic aromatic compound. It is specifically categorized under imidazo[4,5-c]pyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine typically involves a multi-step process:
The reaction conditions typically include controlled temperatures and specific solvent environments to optimize yield and purity. The use of catalysts can significantly enhance reaction efficiency.
The molecular structure of 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine can be represented as follows:
The compound features a bicyclic structure consisting of an imidazole ring fused with a pyridine ring, characterized by its unique bromine and chlorine substituents.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed techniques to confirm the structure and purity of synthesized compounds. For example, NMR data may reveal chemical shifts corresponding to hydrogen atoms in different environments within the molecule.
2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is capable of undergoing several types of chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to facilitate desired transformations efficiently.
While specific biochemical pathways for 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine have not been fully elucidated, compounds in the imidazo[1,2-a]pyridine class have been studied for their pharmacological effects. These effects may include enzyme inhibition or receptor modulation due to structural similarities with biologically active molecules.
Research indicates that such compounds can interact with various molecular targets, potentially leading to therapeutic outcomes in areas such as oncology or neurology.
2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine has potential applications in several scientific fields:
This compound exemplifies how structural modifications can lead to significant variations in reactivity and biological activity, making it a valuable subject for ongoing research in chemistry and pharmacology.
The construction of the imidazo[4,5-c]pyridine scaffold requires precise multi-step synthetic strategies due to the inherent reactivity challenges of the fused heterocyclic system. For 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine (CAS# 1044765-07-2), two principal routes have been established with significant implications for yield and purity. The cyclocondensation approach begins with 2,3-diaminopyridine derivatives undergoing condensation with ortho-bromobenzaldehyde derivatives. This method typically employs sodium metabisulfite (Na₂S₂O₅) adducts of benzaldehydes to facilitate controlled imidazole ring formation, yielding the core structure after 12-18 hours at reflux temperatures in ethanol or DMF [3].
Alternatively, the palladium-catalyzed cross-coupling strategy builds the molecule through sequential functionalization. This pathway initiates with 4-chloro-1H-imidazo[4,5-c]pyridine, followed by Stille or Suzuki-Miyaura coupling using (2-bromophenyl)boronic acid. While more expensive due to catalyst requirements (typically Pd(PPh₃)₄), this method achieves superior regiocontrol, particularly for the sterically demanding 2-bromophenyl group at the C2 position. Recent optimizations have demonstrated 15-20% yield improvements through ligand selection (e.g., XPhos) and oxygen-free conditions [4] [7].
Table 1: Comparative Analysis of Core Synthesis Methods
Method | Key Reagents/Conditions | Yield Range | Major Advantage |
---|---|---|---|
Cyclocondensation | Na₂S₂O₅ adduct, ethanol reflux | 45-65% | Single-pot operation |
Palladium Cross-Coupling | Pd(PPh₃)₄, (2-bromophenyl)boronic acid | 70-85% | Superior regioselectivity |
Nucleophilic Substitution | Halogenated precursors, CuI | 50-68% | Avoids precious metal catalysts |
Critical to both pathways is the introduction of the 4-chloro substituent, which typically occurs via chlorination of the corresponding hydroxy derivative using phosphorus oxychloride (POCl₃) at 110°C. This step must precede N-alkylation to prevent dehalogenation side reactions. Solvent selection significantly impacts crystallization behavior, with acetonitrile and ethyl acetate mixtures providing optimal crystal purity for X-ray diffraction studies [5].
N-functionalization of 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine presents substantial regiochemical challenges due to the presence of two potential nitrogen nucleophiles: N1 (pyridine-like) and N3 (pyrrole-like). Research confirms that N1 alkylation predominates (≥85%) under carefully controlled conditions, forming the thermodynamically favored product due to lower steric congestion at this position [6]. This selectivity is achieved through:
Table 2: Regioselective Alkylation Outcomes with Various Electrophiles
Electrophile | Conditions | N1:N3 Ratio | Yield |
---|---|---|---|
4-Chlorobenzyl bromide | K₂CO₃, DMF, 0°C, 4h | 9:1 | 82% |
Butyl bromide | TBAB, NaOH 50%, toluene, rt | 4:1 | 78% |
Propargyl bromide | K₂CO₃, DMF, -10°C, 2h | 8:1 | 85% |
Structural confirmation of the N1-regioisomers relies extensively on 2D-NMR techniques, particularly HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). The N1-alkylated derivatives show characteristic NOE correlations between the alkyl group protons and H5 of the pyridine ring, while N3-alkylated analogues exhibit NOE contacts with the 2-bromophenyl substituent [3].
Structure-activity relationship (SAR) studies of 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine derivatives reveal promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv, positioning this scaffold as a novel chemotherapeutic candidate. Rational modifications focus on three key regions:
Computational studies (ADMETlab 2.0) predict favorable drug-likeness properties: molecular weight 308.56 g/mol, log P 3.28 ± 0.15, topological polar surface area (TPSA) 41.5 Ų, and <2 violations of Lipinski's rules. These metrics indicate sufficient blood-brain barrier penetration for potential CNS-targeting agents. Docking simulations against InhA demonstrate hydrogen bonding between the imidazole nitrogen (N3) and Tyr158 backbone carbonyl (distance = 2.8 Å), while the bromine atom occupies a hydrophobic pocket lined with Phe149 and Met161 [5] [8].
Traditional imidazo[4,5-c]pyridine synthesis faces limitations in reaction efficiency (8-24 hours) and environmental impact of high-boiling solvents. Microwave-assisted protocols address these challenges by:
These innovations reduce energy consumption by 80% and cut reaction times from >24 hours to <45 minutes, making the synthesis of 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine derivatives more sustainable and scalable. The enhanced reproducibility of microwave protocols is particularly valuable for automated library synthesis in drug discovery programs [5] [8].
The electron-rich character of the imidazo[4,5-c]pyridine system creates significant regiochemical complications during electrophilic substitution and metal-halogen exchange:
Table 3: Regioisomeric Ratios in Electrophilic Substitution Reactions
Electrophile | Temperature | C5:C7 Ratio | Ortho vs. Para Isomer Selectivity |
---|---|---|---|
Bromine (Br₂) | 0°C | 7:1 | Ortho: 90% selectivity |
Bromine (Br₂) | 25°C | 1:1 | Ortho: 60% selectivity |
Nitronium tetrafluoroborate | -20°C | 3:1 | Ortho: 75% selectivity |
Purification challenges arise from structural similarities between regioisomers, particularly for C5 vs. C7 brominated products (ΔR_f = 0.03 in silica gel TLC). High-performance liquid chromatography (HPLC) with pentafluorophenyl columns provides baseline separation (α = 1.32) using methanol-water gradients, but adds substantial cost to large-scale production. These difficulties necessitate stringent process controls, including in-situ FTIR monitoring of ring metalation reactions and crystallization-induced resolution for final products [1] [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3